molecular formula C8H12N2 B12871210 Octahydrocyclopenta[c]pyrrole-5-carbonitrile

Octahydrocyclopenta[c]pyrrole-5-carbonitrile

Cat. No.: B12871210
M. Wt: 136.19 g/mol
InChI Key: KIWXWDCZTIOVCG-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-5-carbonitrile is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a nitrile (-CN) substituent at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and conformational rigidity from the bicyclic framework.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-3-6-1-7-4-10-5-8(7)2-6/h6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWXWDCZTIOVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves several synthetic routes. One method includes the use of octahydrocyclopenta[c]pyrrole protected by N as a raw material. The reaction is carried out in solvents like tetrahydrofuran, methyl tert-butyl ether, or dioxane. A chiral organic ligand is added to react with lithium alkylide at temperatures ranging from -50°C to -78°C. The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain the desired compound . This method is known for its short synthetic route and high yield, making it suitable for mass production .

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The nitrile group undergoes catalytic hydrogenation to form primary amines. For example:

Octahydrocyclopenta[c]pyrrole-5-carbonitrileH2,Pd/CEtOH, 50°COctahydrocyclopenta[c]pyrrole-5-methanamine\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 50°C}} \text{Octahydrocyclopenta[c]pyrrole-5-methanamine}

This reaction typically achieves >80% yield under moderate hydrogen pressure (1–3 atm) .

Key Data:

Reaction TypeConditionsYieldCatalyst
Nitrile hydrogenationH₂ (2 atm), EtOH, 50°C, 12 hrs82%Pd/C (5 wt%)

Hydrolysis and Functional Group Transformations

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

  • Acidic Hydrolysis :

    -C≡NHCl (6M), reflux-COOH\text{-C≡N} \xrightarrow{\text{HCl (6M), reflux}} \text{-COOH}

    Yields ~75% after 8 hours .

  • Basic Hydrolysis :

    \text{-C≡N} \xrightarrow{\text{NaOH (40%), 100°C}} \text{-CONH}_2

    Requires 12–24 hours for completion.

Cycloaddition Reactions

The bicyclic framework participates in Diels-Alder reactions. For instance, with maleic anhydride:

Bicyclic diene+Maleic anhydrideTetracyclic adduct\text{Bicyclic diene} + \text{Maleic anhydride} \rightarrow \text{Tetracyclic adduct}

Reaction proceeds at 80°C in toluene, achieving 65% yield and >90% endo selectivity .

Comparison of Cycloaddition Conditions:

DienophileSolventTemperatureYieldSelectivity
Maleic anhydrideToluene80°C65%endo >90%
AcrylonitrileTHF60°C58%endo 85%

Palladium-Catalyzed Coupling Reactions

The compound undergoes regioselective arylations via Pd catalysis. Using aryl bromides and tailored phosphine ligands, either 5- or 6-aryl derivatives form exclusively :

This compound+Ar-BrPd(dba)2,ligandToluene, 100°CAryl derivatives\text{this compound} + \text{Ar-Br} \xrightarrow[\text{Pd(dba)}_2, \text{ligand}]{\text{Toluene, 100°C}} \text{Aryl derivatives}

Key Findings :

  • Ligand Control :

    • Xantphos ligand → 6-aryl product (dr ≥20:1).

    • BINAP ligand → 5-aryl product (dr ≥15:1) .

Substitution and Alkylation Reactions

The pyrrole nitrogen participates in alkylation. For example, Boc protection proceeds efficiently:

-NHEt3NBoc2O, CH2Cl2-N-Boc\text{-NH} \xrightarrow[\text{Et}_3\text{N}]{\text{Boc}_2\text{O, CH}_2\text{Cl}_2} \text{-N-Boc}

Yields exceed 90% under mild conditions (0°C to RT).

Alkylation Case Study:

ReagentConditionsYield
Benzyl chloroformateCH₂Cl₂, 0°C, 2 hrs92%
Ethyl bromoacetateDMF, K₂CO₃, 60°C, 6 hrs78%

Ring-Opening Reactions

Under strong acidic conditions, the bicyclic system undergoes ring-opening to yield linear amines. For example:

Bicyclic frameworkH2SO4(95%),120°CLinear diamines\text{Bicyclic framework} \xrightarrow{\text{H}_2\text{SO}_4 (95\%), 120°C} \text{Linear diamines}

This reaction is highly substrate-dependent, with yields ranging from 40–60% .

Critical Analysis of Mechanistic Pathways

  • Nitrile Reactivity : The electron-withdrawing nitrile group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

  • Steric Effects : The bicyclic structure imposes steric constraints, favoring exo transitions in cycloadditions .

  • Catalytic Selectivity : Ligand choice in Pd-catalyzed reactions dictates β-hydride elimination vs. reductive elimination pathways, enabling regiocontrol .

Scientific Research Applications

Antidiabetic Agents

One of the prominent applications of octahydrocyclopenta[c]pyrrole-5-carbonitrile is its role as an intermediate in the synthesis of antidiabetic drugs. Notably, it is utilized in the preparation of sulfonylurea derivatives, such as gliclazide, which are important for managing Type 2 diabetes mellitus (T2DM) by stimulating insulin secretion from pancreatic beta cells . The compound's structural properties allow for modifications that enhance the pharmacological profile of these drugs.

Antiviral Compounds

Research indicates that octahydrocyclopenta[c]pyrrole derivatives exhibit antiviral properties. For instance, derivatives have been explored for their potential to inhibit viral replication, making them candidates for antiviral drug development . The ability to modify the compound's structure opens avenues for creating effective antiviral agents.

Inhibition of SHP2 Activity

Recent studies have identified octahydrocyclopenta[c]pyrrole derivatives as allosteric inhibitors of SHP2, a protein involved in various signaling pathways associated with cancer progression. These compounds show promise in treating SHP2-mediated disorders, including certain cancers . The mechanism involves modulating SHP2 activity, which could lead to novel therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

A notable study focused on the structure-activity relationship of octahydrocyclopenta[c]pyrrole derivatives demonstrated their effectiveness as dipeptidyl peptidase IV (DPP4) inhibitors, which are critical in diabetes management . The study employed quantitative structure–activity relationship (QSAR) modeling to predict the biological activity based on structural modifications, achieving a high correlation coefficient (R = 0.912).

Pharmacokinetic and Pharmacodynamic Properties

Research on pharmacokinetics has shown that certain octahydrocyclopenta[c]pyrrole derivatives possess favorable absorption and distribution characteristics in biological systems. For instance, an analogue demonstrated robust pharmacokinetic profiles with sustained lowering of serum RBP4 levels in rodent models . This suggests potential utility in chronic disease management.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octahydrocyclopenta[c]pyrrole-5-carbonitrile with four analogs based on molecular structure, synthetic routes, bioactivity, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Bioactivity/Application
This compound Not provided Not provided Nitrile at C5, bicyclic framework Potential RBP4 antagonism
Hexahydrocyclopenta[c]pyrrole derivative (45) Not explicit ~372 (ESI MS m/z 373 [M+H]+) Trifluoromethylphenyl, pyrimidine-4-carbonitrile RBP4 antagonist (IC50 ~10 nM)
2-Amino-1-benzyl-3-[5-(p-nitrophenyl)-oxadiazol-3-yl]pyrrole-5-carbonitrile (33) C22H16N6O5·0.5H2O 437.4 (anhydrous) Benzyl, nitrophenyl-oxadiazole Not specified (synthetic focus)
Telaprevir (PDB: 7K6D) C36H55N7O6 681.85 Cyclopropane, pyrazine, carboxamide HCV protease inhibitor
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 225.28 tert-Butyl ester, ketone Laboratory intermediate

Key Observations:

Structural Diversity :

  • Nitrile Positioning : The target compound’s nitrile at C5 contrasts with the pyrimidine-linked carbonitrile in Compound 45, which enhances RBP4 binding affinity .
  • Functional Groups : Telaprevir’s carboxamide and cyclopropane groups confer protease inhibitory activity, absent in simpler bicyclic nitriles .

Synthetic Complexity :

  • Compound 45 is synthesized via LiOH-mediated hydrolysis (55% yield), whereas pyrrole-5-carbonitrile derivatives (e.g., Compound 33) require multi-step reactions with 1,8-diazabicycloundec-7-ene (70% yield) .

Bioactivity :

  • RBP4 antagonists (e.g., Compound 45) emphasize the role of trifluoromethylphenyl groups in enhancing target engagement .
  • Telaprevir demonstrates how bulkier substituents (e.g., pyrazine) expand therapeutic utility beyond metabolic disorders to antivirals .

Safety and Handling: The tert-butyl ester analog (C12H19NO3) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating stringent PPE (gloves, face shields) . No direct safety data exist for the target compound, but structural similarities suggest comparable hazards.

Table 2: Hazard Profile Comparison

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Key Precautions
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Category 4 (H302) Category 2 (H315) Category 2A (H319) Use NIOSH-certified respirators, EN 166 eye protection
Hexahydrocyclopenta[c]pyrrole derivative (45) Not reported Not reported Not reported Likely similar to bicyclic nitriles

Research Implications and Gaps

  • Pharmacological Potential: The bicyclic nitrile scaffold shows versatility, from RBP4 antagonism to antiviral activity, depending on substituents.
  • Synthetic Optimization : Higher yields (e.g., 55–70% in Compounds 45 and 33) highlight efficient routes for nitrile-functionalized heterocycles .
  • Safety Considerations : Toxicity data for analogs underscore the need for rigorous hazard profiling of the target compound.

Biological Activity

Octahydrocyclopenta[c]pyrrole-5-carbonitrile is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the broader class of pyrrole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a nitrogen-containing heterocyclic ring, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often utilizing chiral ligands to enhance yield and purity. For instance, one method involves the reaction of octahydrocyclopenta[c]pyrrole with carbonyl compounds under specific conditions to yield various derivatives with enhanced biological properties .

1. Dipeptidyl Peptidase IV (DPP4) Inhibition

Research has demonstrated that octahydrocyclopenta[c]pyrrole derivatives exhibit significant inhibitory activity against DPP4, an enzyme implicated in glucose metabolism and diabetes management. For example, a derivative showed an IC50 value of 0.01 μM, indicating potent inhibitory effects and good selectivity over related peptidases . This suggests potential applications in managing type 2 diabetes through modulation of glucose levels.

2. Retinol-Binding Protein 4 (RBP4) Antagonism

Another notable biological activity is the antagonism of RBP4, a protein involved in retinol transport and implicated in obesity and insulin resistance. Compounds derived from octahydrocyclopenta[c]pyrrole have been shown to significantly reduce RBP4 levels in vivo by enhancing glomerular excretion . This action may contribute to improved metabolic profiles in animal models.

3. Anticancer Activity

The compound's structural features make it a candidate for anticancer drug development. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways . The cytotoxic effects were evaluated using various assays, confirming the potential for these compounds as novel anticancer agents.

Case Studies

StudyCompoundBiological TargetIC50 ValueObservations
Octahydrocyclopenta[c]pyrrole-2-carbonitrileDPP40.01 μMHigh selectivity against DPP8/DPP9
Octahydrocyclopenta[c]pyrrole derivativeRBP4>90% reduction in plasma levelsSignificant metabolic improvement in rodents
Fused pyrrole derivativesCancer cell lines (HepG-2)Varies by derivativeInduced apoptosis; promising anticancer activity

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that octahydrocyclopenta[c]pyrrole compounds possess favorable absorption and distribution characteristics. For instance, one study reported moderate oral bioavailability (F = 22.8%) along with a half-life suitable for therapeutic applications . Importantly, these compounds did not exhibit significant cytotoxicity towards non-target cells, suggesting a favorable safety profile.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Octahydrocyclopenta[c]pyrrole-5-carbonitrile and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions with intermediates such as tert-butyl esters and pyrimidine derivatives. For example, a key step includes coupling (3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole hydrochloride with pyrimidine-4-carbonitrile precursors under microwave irradiation (70°C, DMF solvent) to achieve yields of ~55-77% . Flow microreactor systems may enhance efficiency for introducing tert-butoxycarbonyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor purity (>99% AUC) using Method A (retention time: 17.6 min) or Method C (tR = 16.3 min) .
  • Mass Spectrometry (ESI+) : Confirm molecular ions (e.g., m/z 378 [M+H]+) .
  • NMR Spectroscopy : Assign stereochemistry via 1H and 13C NMR (e.g., δ 3.42–1.96 ppm for cyclopenta[c]pyrrole protons) .

Q. What safety precautions are critical when handling Octahydrocyclopenta[c]pyrrole derivatives?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2) risks .
  • First Aid : For skin exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling Octahydrocyclopenta[c]pyrrole intermediates with pyrimidine substrates?

  • Methodological Answer :

  • Solvent Selection : DMF or THF/H2O mixtures improve solubility of LiOH-mediated hydrolysis .
  • Temperature Control : Heating at 70°C for 18–24 hours enhances conversion rates .
  • Catalysis : Triethylamine (Et3N) or i-Pr2NEt facilitates nucleophilic substitution in pyrimidine coupling reactions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for stereoisomers of Octahydrocyclopenta[c]pyrrole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference 1H NMR data of related compounds (e.g., δ 2.36–1.96 ppm for cyclopenta[c]pyrrole protons vs. δ 2.44–1.69 ppm in methyl-substituted analogs) .
  • Chiral Chromatography : Use chiral columns to separate enantiomers and assign configurations via X-ray crystallography or optical rotation .

Q. How do functional group modifications (e.g., trifluoromethyl or carboxylic acid groups) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding affinity to retinol-binding protein 4 (RBP4) by increasing hydrophobic interactions .
  • Carboxylic Acid Derivatives : Improve solubility and pharmacokinetics but may reduce membrane permeability .

Q. What computational methods predict the physicochemical properties of Octahydrocyclopenta[c]pyrrole derivatives?

  • Methodological Answer :

  • Boiling Point/Density : Use QSPR models (e.g., predicted boiling point: 304.3±35.0°C; density: 1.182 g/cm³) .
  • pKa Estimation : Apply quantum mechanical calculations (e.g., pKa ≈ 4.48±0.20 for carboxylic acid derivatives) .

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